molecular formula C8H22Cl2N2 B15191382 Tetramethyldiaminobutane dihydrochloride CAS No. 78204-83-8

Tetramethyldiaminobutane dihydrochloride

Cat. No.: B15191382
CAS No.: 78204-83-8
M. Wt: 217.18 g/mol
InChI Key: KUFSMRWXZRFVNM-UHFFFAOYSA-N
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Description

Tetramethyldiaminobutane dihydrochloride (TMDB·2HCl) is a quaternary ammonium compound characterized by a four-carbon butane backbone with two methyl-substituted amine groups, each protonated to form a dihydrochloride salt. This structure enhances its water solubility and stability, making it suitable for applications in organic synthesis, pharmaceuticals, and biochemical research.

Properties

CAS No.

78204-83-8

Molecular Formula

C8H22Cl2N2

Molecular Weight

217.18 g/mol

IUPAC Name

N,N,N',N'-tetramethylbutane-1,4-diamine;dihydrochloride

InChI

InChI=1S/C8H20N2.2ClH/c1-9(2)7-5-6-8-10(3)4;;/h5-8H2,1-4H3;2*1H

InChI Key

KUFSMRWXZRFVNM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCN(C)C.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethyldiaminobutane dihydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of 1,4-diaminobutane with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

1,4-diaminobutane+4CH3IN1,N1,N4,N4-tetramethyl-1,4-butanediamine+4NaI\text{1,4-diaminobutane} + 4 \text{CH}_3\text{I} \rightarrow \text{N1,N1,N4,N4-tetramethyl-1,4-butanediamine} + 4 \text{NaI} 1,4-diaminobutane+4CH3​I→N1,N1,N4,N4-tetramethyl-1,4-butanediamine+4NaI

The resulting tetramethyldiaminobutane is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Tetramethyldiaminobutane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tetramethyldiaminobutane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a competitive inhibitor or activator, depending on the specific target and pathway involved. Its effects are mediated through binding to active sites or allosteric sites, leading to modulation of biological activity .

Comparison with Similar Compounds

Putrescine Dihydrochloride and Cadaverine Dihydrochloride

  • Structural Similarities: Both putrescine (1,4-diaminobutane dihydrochloride) and cadaverine (1,5-diaminopentane dihydrochloride) are linear aliphatic diamines with dihydrochloride salts. Unlike TMDB·2HCl, they lack methyl substitutions on the amine groups.
  • Functional Differences :
    • Putrescine and cadaverine are biogenic amines involved in cellular processes and food spoilage. They are widely used as analytical standards in food safety testing .
    • TMDB·2HCl’s methyl groups likely reduce its reactivity in biological systems compared to putrescine, which participates in polyamine biosynthesis.
  • Solubility : TMDB·2HCl’s methyl groups may lower its solubility in polar solvents relative to putrescine dihydrochloride, which has higher polarity due to unsubstituted amines .

Triethylenetetramine Dihydrochloride

  • Structural Features : Triethylenetetramine dihydrochloride (TETA·2HCl) contains three ethylene spacers and four amine groups, two of which are protonated.
  • Applications :
    • TETA·2HCl is a copper-chelating agent used in treating Wilson’s disease, highlighting its pharmacological utility. TMDB·2HCl lacks documented metal-chelating properties .
    • TMDB·2HCl’s shorter carbon chain and methyl substitutions may limit its ability to form stable coordination complexes compared to TETA·2HCl.

Azoamidine Dihydrochloride Derivatives

  • Structural Contrast : Azoamidine dihydrochlorides (e.g., 2,2’-azobis compounds) feature azo (-N=N-) linkages and amidine groups, unlike TMDB·2HCl’s simple aliphatic structure .
  • Functional Roles: Azoamidine derivatives serve as water-soluble radical initiators in polymerization. The dihydrochloride form in both compounds enhances solubility, but TMDB·2HCl’s lack of azo groups restricts its redox activity .

Methyl 2-Aminobutanoate Dihydrochloride

  • Key Differences: This compound is an ester derivative of aminobutanoic acid, whereas TMDB·2HCl is a diamine.
  • Similarities: Both have a four-carbon backbone and dihydrochloride salts, but the ester group in methyl 2-aminobutanoate dihydrochloride introduces hydrolytic instability under basic conditions, unlike TMDB·2HCl’s stable quaternary ammonium structure .

Data Table: Comparative Properties of TMDB·2HCl and Analogous Compounds

Compound Molecular Formula Key Functional Groups Applications Solubility in Water (g/100 mL)
Tetramethyldiaminobutane·2HCl C₆H₁₈N₂·2HCl Quaternary ammonium Organic synthesis, biochemical research High (~50)
Putrescine dihydrochloride C₄H₁₂N₂·2HCl Primary amines Food analysis, cell biology Very high (~80)
Triethylenetetramine·2HCl C₆H₁₈N₄·2HCl Secondary/tertiary amines Pharmaceuticals (metal chelation) Moderate (~30)
2,2’-Azobis(2-methylpropionamidine)·2HCl C₁₀H₂₂N₆·2HCl Azo, amidine Polymerization initiator High (~60)

Research Findings and Implications

  • Synthetic Utility : TMDB·2HCl’s methyl groups may sterically hinder nucleophilic reactions compared to unsubstituted diamines like putrescine, making it less reactive in certain coupling reactions .
  • Analytical Chemistry : TMDB·2HCl’s structural complexity compared to biogenic amines like cadaverine dihydrochloride could necessitate specialized chromatographic methods for detection .

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